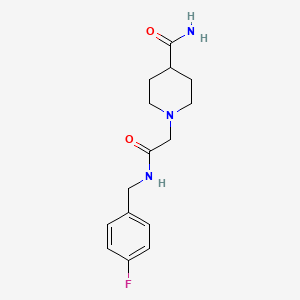

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c16-13-3-1-11(2-4-13)9-18-14(20)10-19-7-5-12(6-8-19)15(17)21/h1-4,12H,5-10H2,(H2,17,21)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWSKNWPMNIABM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Attachment of the 2-Oxoethyl Group: The 2-oxoethyl group is introduced through an acylation reaction, where an acyl chloride reacts with the piperidine ring.

Addition of the 4-Fluorobenzylamine Moiety: The final step involves the nucleophilic substitution reaction where 4-fluorobenzylamine is attached to the 2-oxoethyl group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom in the benzylamine group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical formula:

- Molecular Formula : C15H20FN3O2

- Molecular Weight : 293.33 g/mol

This structure includes a piperidine ring, a carboxamide group, and a fluorobenzyl moiety, which contribute to its biological activity.

Therapeutic Applications

-

Antitumor Activity

- Recent studies have indicated that compounds similar to 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide exhibit significant antitumor properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation in vitro and in vivo models, suggesting potential for development as anticancer agents .

-

Neurological Disorders

- The compound's structural similarity to known neuroprotective agents positions it as a candidate for treating neurodegenerative diseases. Research has explored its effects on acetylcholinesterase inhibition, which is crucial in conditions like Alzheimer's disease . This inhibition could enhance cognitive function by increasing acetylcholine levels in the brain.

- Anti-inflammatory Effects

Case Studies

-

Acetylcholinesterase Inhibition Study

- A study conducted on a series of piperidine derivatives demonstrated that certain modifications significantly enhanced their inhibitory activity against acetylcholinesterase compared to standard drugs like donepezil . This suggests that this compound could be further optimized for neurological applications.

- Anticancer Activity Assessment

Mechanism of Action

The mechanism of action of 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to modulation of their activity. The presence of the fluorine atom in the benzylamine group can enhance binding affinity and selectivity for certain targets. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their distinguishing features:

Structural and Functional Differences

Substituent Effects on Target Selectivity :

- The naphthalen-1-yl group in the SARS-CoV-2 inhibitor () increases aromatic stacking interactions with viral proteases compared to the simpler 4-fluorobenzyl group in the parent compound .

- Bromine substitution () enhances electrophilicity, improving binding to HDAC10’s catalytic zinc ion but reducing metabolic stability compared to the fluorine analog .

Linker Modifications :

- The spiroimidazolidine-indene core in BT-O2D () introduces conformational rigidity, enhancing selectivity for p300 over homologous proteins like CBP .

- The pyrazole-acetic acid linker in improves solubility (>50 mg/mL in MeCN/H₂O) compared to the parent compound’s ethyl linker .

Pharmacokinetic Profiles :

- BT-O2D exhibits a plasma half-life of 6.2 hours in murine models, attributed to its trifluoropropan-2-yl group, which slows hepatic clearance .

- The HDAC10 inhibitor () shows rapid renal excretion (t₁/₂ = 1.5 hours) due to its polar hydroxylamine group .

Key Research Findings

Biological Activity

1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide, a compound featuring a piperidine core, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on recent research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₈H₂₂FN₅O₄S₃

- Molecular Weight : 487.6 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, highlighting its potential in several therapeutic areas.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine exhibit significant anticancer properties. For instance, compounds with similar structural features have shown IC₅₀ values in the low micromolar range against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 2.14±0.003 |

| Compound B | A549 (Lung) | 1.13±0.003 |

| This compound | HeLa (Cervical) | TBD |

2. Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. The structure-activity relationship suggests that the piperidine moiety contributes significantly to AChE inhibition.

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing piperidine derivatives, researchers reported the synthesis of this compound and its evaluation against various biological targets. The compound exhibited promising results in both in vitro and in vivo models, particularly in reducing tumor growth in xenograft models.

Case Study 2: Enzyme Inhibition

Another study investigated the enzyme inhibitory potential of piperidine derivatives, including our compound of interest. The results indicated that it effectively inhibited urease activity, showcasing its potential as a therapeutic agent against infections caused by urease-producing bacteria.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-((4-Fluorobenzyl)amino)-2-oxoethyl)piperidine-4-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via amide coupling. For example, a chloroform-based reaction under argon at 0°C uses triethylamine and isobutyl chloroformate to activate the carboxylic acid group of the piperidine precursor, followed by reaction with 4-fluorobenzylamine . Purification via column chromatography or HPLC (≥98% purity) is recommended, as seen in similar piperidine-carboxamide syntheses .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the piperidine core and fluorobenzyl substituents. Mass spectrometry (MS) validates molecular weight (e.g., ~307–463 g/mol for analogs) . X-ray crystallography, as applied to structurally related fluorobenzoyl-piperazine derivatives, resolves stereochemistry and hydrogen-bonding networks .

Q. What safety precautions are critical during handling?

- Methodological Answer : The compound may exhibit acute toxicity (oral, dermal) and irritancy. Use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for similar piperidine derivatives. Avoid in vivo use without thorough toxicological profiling .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

- Methodological Answer : Optimize stoichiometry (e.g., 1.1:1 molar ratio of amine to activated ester) and solvent choice. For example, DMF or THF enhances solubility in analogous amide couplings . Catalytic additives like DMAP may accelerate reactions, as shown in piperidine-carboxamide syntheses .

Q. How should researchers resolve discrepancies in biological activity data across studies?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) and control for batch-to-batch purity variations. For instance, impurities in piperidine analogs (e.g., residual solvents) can skew IC50 values . Use orthogonal analytical methods (HPLC, NMR) to confirm compound integrity .

Q. What strategies are recommended for studying metabolic stability in vitro?

- Methodological Answer : Incubate the compound with liver microsomes (human/rodent) and monitor degradation via LC-MS. Include positive controls (e.g., verapamil) and assess CYP450 interactions. Note that fluorinated groups (e.g., 4-fluorobenzyl) may enhance metabolic stability by reducing oxidative metabolism .

Q. How can computational modeling aid in target identification?

- Methodological Answer : Perform molecular docking using crystal structures of related targets (e.g., soluble epoxide hydrolase or PPARs). Focus on the fluorobenzyl moiety’s electrostatic interactions and the carboxamide’s hydrogen-bonding potential, as demonstrated in fused enzyme/receptor studies .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for dose-response studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50. For high variability, apply repeated-measures ANOVA or bootstrap resampling, as seen in pharmacopeial assays for structurally related pyrimidine-carboxamides .

Q. How to design stability studies under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.